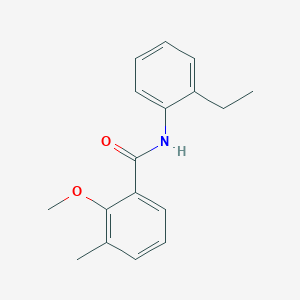![molecular formula C24H24BrN3O3 B244034 N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-bromo-3-methoxynaphthalene-2-carboxamide](/img/structure/B244034.png)
N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-bromo-3-methoxynaphthalene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-bromo-3-methoxynaphthalene-2-carboxamide, also known as ABMN-107, is a novel small molecule compound that has shown promising results in scientific research applications.
Mecanismo De Acción
The mechanism of action of N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-bromo-3-methoxynaphthalene-2-carboxamide involves its binding to specific targets in the body, such as ion channels and enzymes. For example, in cancer research, N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-bromo-3-methoxynaphthalene-2-carboxamide binds to tubulin, a protein involved in cell division, leading to the disruption of microtubule formation and subsequent cell death. In inflammation research, N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-bromo-3-methoxynaphthalene-2-carboxamide inhibits the activity of the enzyme phosphodiesterase 4 (PDE4), leading to a reduction in the production of pro-inflammatory cytokines. In neuropathic pain research, N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-bromo-3-methoxynaphthalene-2-carboxamide modulates the activity of voltage-gated sodium channels, leading to a reduction in the transmission of pain signals.
Biochemical and Physiological Effects:
N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-bromo-3-methoxynaphthalene-2-carboxamide has been shown to have various biochemical and physiological effects in the body, depending on the target it binds to. For example, in cancer research, N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-bromo-3-methoxynaphthalene-2-carboxamide induces apoptosis, inhibits angiogenesis, and disrupts microtubule formation. In inflammation research, N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-bromo-3-methoxynaphthalene-2-carboxamide reduces the production of pro-inflammatory cytokines and inhibits the activity of PDE4. In neuropathic pain research, N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-bromo-3-methoxynaphthalene-2-carboxamide modulates the activity of voltage-gated sodium channels, leading to a reduction in the transmission of pain signals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-bromo-3-methoxynaphthalene-2-carboxamide for lab experiments is its specificity for certain targets, which allows for more precise and targeted studies. Additionally, N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-bromo-3-methoxynaphthalene-2-carboxamide has shown promising results in various scientific research applications, making it a potentially useful tool for studying disease mechanisms and developing new therapies. However, one limitation of N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-bromo-3-methoxynaphthalene-2-carboxamide is its relatively complex synthesis method, which may limit its availability and accessibility for some researchers.
Direcciones Futuras
There are several future directions for research on N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-bromo-3-methoxynaphthalene-2-carboxamide. One potential direction is the development of N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-bromo-3-methoxynaphthalene-2-carboxamide as a therapeutic agent for cancer, inflammation, and neuropathic pain. Another direction is the exploration of N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-bromo-3-methoxynaphthalene-2-carboxamide's potential as a tool for studying disease mechanisms and developing new therapies. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-bromo-3-methoxynaphthalene-2-carboxamide, as well as its potential advantages and limitations for lab experiments.
Métodos De Síntesis
N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-bromo-3-methoxynaphthalene-2-carboxamide is synthesized through a multi-step process involving the reaction of 4-bromo-3-methoxynaphthalene-2-carboxylic acid with 4-(4-acetylpiperazin-1-yl)aniline in the presence of a coupling agent. The resulting intermediate is then subjected to a series of reactions, including deprotection and cyclization, to yield the final product.
Aplicaciones Científicas De Investigación
N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-bromo-3-methoxynaphthalene-2-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neuropathic pain. In cancer research, N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-bromo-3-methoxynaphthalene-2-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-bromo-3-methoxynaphthalene-2-carboxamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neuropathic pain research, N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-bromo-3-methoxynaphthalene-2-carboxamide has been shown to alleviate pain by modulating the activity of voltage-gated sodium channels.
Propiedades
Fórmula molecular |
C24H24BrN3O3 |
|---|---|
Peso molecular |
482.4 g/mol |
Nombre IUPAC |
N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-bromo-3-methoxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C24H24BrN3O3/c1-16(29)27-11-13-28(14-12-27)19-9-7-18(8-10-19)26-24(30)21-15-17-5-3-4-6-20(17)22(25)23(21)31-2/h3-10,15H,11-14H2,1-2H3,(H,26,30) |
Clave InChI |
DMNQAUYTNYSETI-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C(=C3OC)Br |
SMILES canónico |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C(=C3OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-methylbenzamide](/img/structure/B243952.png)
![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B243953.png)
![3-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide](/img/structure/B243955.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]benzamide](/img/structure/B243956.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]propanamide](/img/structure/B243958.png)
![2-(3,4-dimethylphenoxy)-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B243961.png)
![3,4-dimethyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B243962.png)
![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(4-methylphenoxy)acetamide](/img/structure/B243963.png)
![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B243964.png)
![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B243965.png)
![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3,4,5-trimethoxybenzamide](/img/structure/B243969.png)

